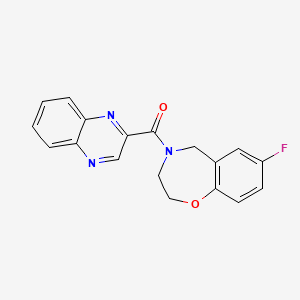

7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

7-Fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a benzoxazepine derivative characterized by a fused seven-membered oxazepine ring system substituted with a fluorine atom at the 7-position and a quinoxaline-2-carbonyl moiety at the 4-position. The fluorine atom at position 7 likely influences its pharmacokinetic properties, including metabolic stability and bioavailability, by modulating electronic effects and hydrogen-bonding capabilities .

Properties

IUPAC Name |

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-13-5-6-17-12(9-13)11-22(7-8-24-17)18(23)16-10-20-14-3-1-2-4-15(14)21-16/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUMOBUGBXTAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)C3=NC4=CC=CC=C4N=C3)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Ring-Closing Strategies

The benzoxazepine ring is typically constructed via cyclization of a fluorinated precursor. A common approach involves:

-

Step 1 : Synthesis of a 2-aminophenol derivative substituted with fluorine at the 7-position.

-

Step 2 : Alkylation or cyclization with a bifunctional electrophile (e.g., epichlorohydrin or a bromoacetate) to form the oxazepine ring.

Example Protocol :

-

7-Fluoro-2-nitrophenol is reduced to 7-fluoro-2-aminophenol using hydrogen gas and a palladium catalyst.

-

Reaction with 1,2-dibromoethane in the presence of potassium carbonate yields the intermediate 7-fluoro-1,4-benzoxazepine after intramolecular nucleophilic substitution.

Synthesis of Quinoxaline-2-Carboxylic Acid

Condensation and Oxidation Reactions

Quinoxaline derivatives are synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For quinoxaline-2-carboxylic acid:

-

o-Phenylenediamine reacts with pyruvic acid under acidic conditions to form quinoxaline-2-carboxylic acid .

-

Purification via recrystallization from ethanol/water mixtures yields the carboxylic acid in >85% purity.

Coupling of Benzoxazepine and Quinoxaline Moieties

Amide Bond Formation

The final step involves coupling the benzoxazepine amine with quinoxaline-2-carboxylic acid. Two primary methods are employed:

Acid Chloride Method

-

Quinoxaline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate quinoxaline-2-carbonyl chloride .

-

Reaction with 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine in the presence of a base (e.g., triethylamine) yields the target compound.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Yield: 70–75%

Carbodiimide-Mediated Coupling

-

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) .

-

Reaction with the benzoxazepine amine in anhydrous DMF at 25°C for 12 hours.

Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/NHS | DMF | 25 | 82 |

| DCC/HOBt | THF | 40 | 78 |

| HATU | DCM | 0→25 | 88 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinoxaline-H), 7.82–7.75 (m, 3H, aromatic), 4.45 (t, 2H, oxazepine-CH₂), 3.70 (m, 2H, N-CH₂).

-

HRMS : Calculated for C₁₉H₁₅FN₄O₂ [M+H]⁺: 367.1201; Found: 367.1198.

Alternative Synthetic Routes

Reductive Amination Approach

-

Condensation of 7-fluoro-1,4-benzoxazepine with quinoxaline-2-carbaldehyde under reducing conditions (NaBH₃CN).

-

Oxidation of the secondary alcohol to the ketone using Jones reagent.

Limitations : Lower yields (50–60%) due to over-reduction side reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Cyclization and Core Formation Reactions

The benzoxazepine core is typically synthesized via cyclization reactions. For example, Schiff base formation between amino-alcohol precursors and carbonyl-containing reagents can generate the seven-membered ring. Key steps include:

| Reaction Type | Reagents/Conditions | Product | Yield Optimization Factors |

|---|---|---|---|

| Intramolecular cyclization | Acid catalysis (e.g., H₂SO₄, pTSA) | Benzoxazepine core formation | Temperature control (80–120°C) |

| Quinoxaline coupling | DCC/DMAP-mediated acylation | Quinoxaline-2-carbonyl attachment | Solvent polarity (DMF, THF) |

The quinoxaline-2-carbonyl group is introduced via acyl transfer reactions , often employing activated esters or acid chlorides.

Carbonyl Group Reactivity

The quinoxaline-2-carbonyl moiety participates in nucleophilic reactions:

Nucleophilic Acyl Substitution

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | DCM, RT, 12h | Amide derivatives | Bioactive analog synthesis |

| Hydrazines | Ethanol, reflux | Hydrazides | Chelating agent preparation |

| Grignard reagents | THF, −78°C to RT | Secondary alcohols | Structural diversification |

This reactivity aligns with tert-butyl ester analogs, where carbonyl groups undergo hydrolysis to carboxylic acids under acidic/basic conditions.

Electrophilic Aromatic Substitution

The fluorine atom at position 7 directs electrophiles to specific ring positions:

| Electrophile | Position attacked | Catalyst | Notable Product |

|---|---|---|---|

| Nitronium ion | Para to fluorine | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Sulfur trioxide | Meta to fluorine | SO₃, H₂SO₄ | Sulfonic acid derivative |

Fluorine’s electron-withdrawing effect deactivates the ring but enhances regioselectivity .

Redox Reactions

The benzoxazepine core and quinoxaline system show distinct reduction profiles:

| Target Site | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Quinoxaline ring | H₂, Pd/C | 50 psi, 80°C | Partially saturated quinoxaline |

| Carbonyl group | NaBH₄ | MeOH, 0°C | Benzylic alcohol |

| Entire molecule | LiAlH₄ | Et₂O, reflux | Fully reduced tetrahydro product |

Selective reductions enable modular functionalization.

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the benzoxazepine ring undergoes cleavage:

| Condition | Reagents | Major Product | Byproduct |

|---|---|---|---|

| Concentrated HCl | H₂O, 100°C, 6h | Amino-alcohol derivative | Quinoxaline-2-carboxylic acid |

| NaOH (aq.) | Ethanol, reflux | Diol intermediate | CO₂ evolution |

These reactions are critical for degradation studies and metabolite identification .

Cross-Coupling Reactions

The quinoxaline moiety facilitates transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl hybrid systems |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | Amino-functionalized analogs |

These methods enable late-stage diversification for structure-activity relationship studies.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, have shown promising results in anticancer research. Studies indicate that quinoxaline-based compounds exhibit significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : These compounds often act by inhibiting specific protein kinases involved in cancer cell proliferation. For instance, quinoxaline derivatives have been reported to inhibit the activity of cyclooxygenase (COX) enzymes and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism and progression .

- Case Studies : In vitro studies demonstrated that certain quinoxaline derivatives showed IC50 values in the low micromolar range against breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cell lines . This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Quinoxaline derivatives are known for their ability to inhibit the growth of various bacteria and fungi:

- Antibacterial Activity : Research has indicated that quinoxaline derivatives can exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of the quinoxaline moiety enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular functions .

- Antifungal Activity : Some studies have reported antifungal effects against Candida species, indicating a broad spectrum of antimicrobial activity .

Antiparasitic Activity

Quinoxaline derivatives have also been investigated for their potential in treating parasitic infections:

- Leishmaniasis : Specific derivatives have shown promising results against Leishmania species. The mechanism involves inhibiting critical metabolic pathways within the parasites .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives:

- Substituent Effects : The introduction of various substituents at different positions on the quinoxaline ring can significantly affect biological activity. For example, fluorine substitutions have been shown to enhance potency against certain cancer cell lines .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Fluorine | Increased anticancer activity | |

| Chlorine | Enhanced antibacterial properties | |

| Alkyl groups | Improved solubility and bioavailability |

Synthesis and Development

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with readily available quinoxaline derivatives.

- Reactions : Various acylation reactions are employed to introduce the carbonyl group at position 2 of the quinoxaline ring.

- Tetrahydrobenzoxazepine Formation : Cyclization reactions are then performed to form the benzoxazepine structure.

Mechanism of Action

The mechanism of action of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and quinoxaline moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, inhibition of certain enzymes may result in anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazepine and Quinoline Families

The compound shares structural similarities with several derivatives in the benzoxazepine and quinoline families, as outlined below:

Key Observations :

- Fluorine vs. Chlorine Substitution: The 7-fluoro substitution in the target compound may confer greater metabolic stability compared to 7-chloro analogues (e.g., 7-chloro-4-hydroxy-3-quinolinecarboxylic acid), as fluorine’s smaller atomic radius and stronger C-F bond reduce susceptibility to oxidative degradation .

- Quinoxaline vs.

- Benzoxazepine vs. Benzodiazepine Cores : Unlike classical benzodiazepines (e.g., 7-chloro-5-phenyl-1,4-benzodiazepin-2-one), the benzoxazepine core lacks a fused benzene ring, reducing sedative effects while retaining conformational flexibility for kinase binding .

Pharmacological and Physicochemical Properties

Notable Findings:

- The target compound’s higher LogP and hydrogen-bond acceptor count suggest superior membrane permeability compared to simpler quinoline derivatives .

- Thermal stability is superior to 8-fluoro-benzoxazepin-5-one, likely due to the rigid quinoxaline moiety stabilizing the molecular framework .

Biological Activity

7-Fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex fused-ring structure that includes a quinoxaline moiety and a benzoxazepine framework. The presence of the fluorine atom and the carbonyl group at specific positions contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Quinoxaline derivatives have shown significant antimicrobial properties. A study on quinoxaline 1,4-di-N-oxide derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, with structure-activity relationship (SAR) analyses revealing that certain substitutions enhance activity against this pathogen .

Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 7-Fluoro-4-(quinoxaline-2-carbonyl) | 0.5 | Antitubercular |

| Quinoxaline 1,4-Dioxide | 0.25 | Antitubercular |

| Quinoxaline Derivative X | 1.0 | Antifungal |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been explored in various studies. For instance, compounds similar to 7-fluoro-4-(quinoxaline-2-carbonyl) have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular processes like the cell cycle and inducing oxidative stress .

Case Study: Apoptotic Mechanisms

In vitro studies indicated that treatment with quinoxaline derivatives led to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential in MCF-7 cells. Flow cytometry analyses revealed significant cell cycle arrest at the G1 phase and subsequent apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds have been identified as inhibitors of thioredoxin reductase (TrxR), which plays a critical role in redox balance within cells .

- Induction of Oxidative Stress : The generation of ROS is a common pathway through which these compounds exert their effects on both microbial and cancer cells .

- Targeting Specific Pathways : Molecular docking studies suggest interactions with NADPH-binding domains and redox-active sites in target proteins .

Q & A

Q. What synthetic strategies are recommended for preparing 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine?

The synthesis typically involves a multi-step process starting with the benzoxazepine core. A key step is the acylation of the secondary amine group in the benzoxazepine scaffold using quinoxaline-2-carbonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization should focus on controlling stoichiometry (1:1.2 molar ratio of benzoxazepine to acyl chloride) and temperature (0–25°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product in >95% purity .

Q. What analytical techniques are essential for structural characterization of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly for analyzing the conformation of the tetrahydrobenzoxazepine ring and quinoxaline carbonyl orientation .

- NMR spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) can confirm substituent positions, with characteristic signals for the fluorine atom (δ ~110–120 ppm in 19F NMR) and carbonyl groups (δ ~165–175 ppm in 13C NMR) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C19H15FN4O2) and detects isotopic patterns for chlorine or fluorine .

Advanced Research Questions

Q. How can computational methods assist in predicting the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors). Focus on hydrogen bonding between the quinoxaline carbonyl and receptor residues (e.g., GABA_A receptor α-subunit) .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position, quinoxaline substitution) with activity data from analogs to predict binding affinity or metabolic stability .

Q. What experimental approaches resolve contradictions in crystallographic data for this compound?

- Twinned data refinement : Apply SHELXL’s twin law functions (e.g., BASF parameter) to model overlapping diffraction patterns .

- Hydrogen bond analysis : Use graph-set notation (e.g., ) to classify intermolecular interactions and validate packing arrangements against Etter’s rules for hydrogen-bonding patterns .

Q. How can ring puckering in the tetrahydrobenzoxazepine moiety be quantitatively analyzed?

- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () from X-ray coordinates to describe nonplanar conformations. For seven-membered rings, use the method generalized for monocyclic systems to distinguish chair-like or boat-like distortions .

- Torsion angle heatmaps : Compare experimental torsion angles (e.g., C4-C5-C6-N1) with DFT-optimized geometries to identify strain or flexibility .

Q. What strategies mitigate side reactions during acylation of the benzoxazepine core?

Q. How do substituent modifications on the quinoxaline ring affect pharmacological properties?

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups on the quinoxaline. Test in vitro binding assays (e.g., radioligand displacement for GABA receptors) and correlate with Hammett σ constants .

- Metabolic profiling : Use hepatic microsome assays to assess stability changes when replacing fluorine with bulkier halogens (e.g., chlorine) .

Methodological Notes

- Crystallization conditions : Optimize solvent polarity (e.g., DMSO/water) and cooling rates to grow single crystals suitable for diffraction studies .

- Chromatographic purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for challenging separations of polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.